molecular formula C44H50N2O4 B12382561 Asct2-IN-2

Asct2-IN-2

Cat. No.: B12382561
M. Wt: 670.9 g/mol
InChI Key: XBGKZFCZOZXKQR-KDXMTYKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Asct2-IN-2 is a compound that targets the Alanine, Serine, Cysteine Transporter 2 (ASCT2), which is a sodium-dependent transmembrane transporter involved in the cellular uptake of neutral amino acids such as glutamine. ASCT2 is overexpressed in many cancer cells and is considered a primary transporter for glutamine in these cells . The inhibition of ASCT2 has been investigated as a potential strategy for antineoplastic therapy .

Preparation Methods

The synthesis of Asct2-IN-2 involves the use of an amino acid scaffold with a sulfonamide or sulfonic acid ester linker to a hydrophobic group . The synthetic route typically includes the following steps:

    Formation of the amino acid scaffold: This involves the preparation of the amino acid backbone, which serves as the core structure of the compound.

    Attachment of the sulfonamide or sulfonic acid ester linker:

    Addition of the hydrophobic group: The final step involves the attachment of a hydrophobic group to the linker, which enhances the compound’s binding affinity to ASCT2.

The reaction conditions for these steps typically involve the use of organic solvents such as ethyl acetate and hexanes, and purification is achieved through flash silica gel column chromatography .

Chemical Reactions Analysis

Asct2-IN-2 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen to the compound, which can alter its chemical structure and properties.

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen to the compound, which can also change its chemical structure and properties.

    Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s activity and selectivity.

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and substituting agents such as alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

Molecular Formula

C44H50N2O4

Molecular Weight

670.9 g/mol

IUPAC Name

(2S)-2-amino-4-[bis[[5-tert-butyl-2-(3-phenylprop-2-ynoxy)phenyl]methyl]amino]butanoic acid

InChI

InChI=1S/C44H50N2O4/c1-43(2,3)37-21-23-40(49-27-13-19-33-15-9-7-10-16-33)35(29-37)31-46(26-25-39(45)42(47)48)32-36-30-38(44(4,5)6)22-24-41(36)50-28-14-20-34-17-11-8-12-18-34/h7-12,15-18,21-24,29-30,39H,25-28,31-32,45H2,1-6H3,(H,47,48)/t39-/m0/s1

InChI Key

XBGKZFCZOZXKQR-KDXMTYKHSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=C(C=C1)OCC#CC2=CC=CC=C2)CN(CC[C@@H](C(=O)O)N)CC3=C(C=CC(=C3)C(C)(C)C)OCC#CC4=CC=CC=C4

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OCC#CC2=CC=CC=C2)CN(CCC(C(=O)O)N)CC3=C(C=CC(=C3)C(C)(C)C)OCC#CC4=CC=CC=C4

Origin of Product

United States

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